

# An In-depth Technical Guide to 2-Amino-2-ethylbutanoic Acid

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## Compound of Interest

Compound Name: 2-Amino-2-ethylbutanoic acid

Cat. No.: B112368

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## Abstract

This technical guide provides a comprehensive overview of **2-Amino-2-ethylbutanoic acid**, a non-proteinogenic  $\alpha,\alpha$ -disubstituted amino acid. The document details its fundamental chemical properties, including molecular formula and weight, alongside other key identifiers.

Furthermore, it explores its physico-chemical characteristics, potential synthetic pathways, and significant applications within research and pharmaceutical development. Methodologies for its analysis are also discussed, providing researchers, scientists, and drug development professionals with a thorough foundational resource.

## Introduction to 2-Amino-2-ethylbutanoic Acid

**2-Amino-2-ethylbutanoic acid**, also known as 2,2-diethylglycine, is a synthetic, non-natural amino acid. Unlike the 20 common proteinogenic amino acids that are the fundamental building blocks of proteins in virtually all living organisms, this compound is not encoded by the standard genetic code. Its structure is characterized by a central alpha-carbon bonded to an amino group, a carboxyl group, and two ethyl groups. This  $\alpha,\alpha$ -disubstituted nature imparts significant steric hindrance and unique conformational properties, making it a valuable building block in medicinal chemistry and materials science. The incorporation of such non-natural amino acids into peptides or other molecular scaffolds is a key strategy for enhancing metabolic stability, modulating biological activity, and controlling molecular conformation.

## Chemical Identity and Properties

The precise identification and characterization of a molecule are paramount for its application in any scientific context. This section outlines the core identifiers and physico-chemical properties of **2-Amino-2-ethylbutanoic acid**.

## Molecular Formula and Weight

The fundamental chemical identity of **2-Amino-2-ethylbutanoic acid** is defined by its molecular formula and weight.

Property	Value	Source(s)
Molecular Formula	C6H13NO2	[1][2][3][4]
Molecular Weight	131.17 g/mol	[2][3][5]
Monoisotopic Mass	131.094628657 Da	[3][5]

## Structural and Registration Identifiers

For unambiguous identification in literature, patents, and databases, a set of standardized identifiers is used.

Identifier	Value	Source(s)
IUPAC Name	2-amino-2-ethylbutanoic acid	[3]
CAS Number	2566-29-2	[1][3][6][7]
SMILES	<chem>CCC(CC)(C(=O)O)N</chem>	[2][3]
InChI	InChI=1S/C6H13NO2/c1-3-6(7,4-2)5(8)9/h3-4,7H2,1-2H3,(H,8,9)	[1][3]
InChIKey	KWOMLHIFHFWBSB-UHFFFAOYSA-N	[1][2][3]
Synonyms	2,2-diethylglycine, 2-amino-2-ethylbutyric acid, H-Deg-OH	[1][3][8]

## Physico-chemical Properties

The physical and chemical properties of the compound dictate its handling, solubility, and behavior in various experimental conditions.

Property	Value	Source(s)
Physical Form	White prismatic crystals or solid	[8][9]
Melting Point	~252.6 °C (decomposes)	[8]
Boiling Point	162-164 °C (at 12 Torr)	[8]
Solubility	Soluble in water, slightly soluble in alcohol, insoluble in ether	[8]

## Synthesis and Manufacturing Overview

While various synthetic routes exist for  $\alpha,\alpha$ -disubstituted amino acids, a common conceptual approach involves the Strecker synthesis or modifications thereof. An alternative method for a related compound, 2-ethylbutanoic acid, has been described, which could potentially be adapted. This process involves using propionaldehyde and an ethyl Grignard reagent to form 3-pentanol.[10] The alcohol is then halogenated and converted into a new Grignard reagent, which reacts with carbon dioxide to form the carboxylic acid.[10] Amination at the alpha position would be a subsequent required step to yield the final product. The choice of a specific synthetic route in a drug development context is driven by factors such as yield, purity, scalability, cost, and stereochemical control.

## Applications in Research and Drug Development

The true value of non-natural amino acids like **2-Amino-2-ethylbutanoic acid** lies in their application as specialized chemical tools.

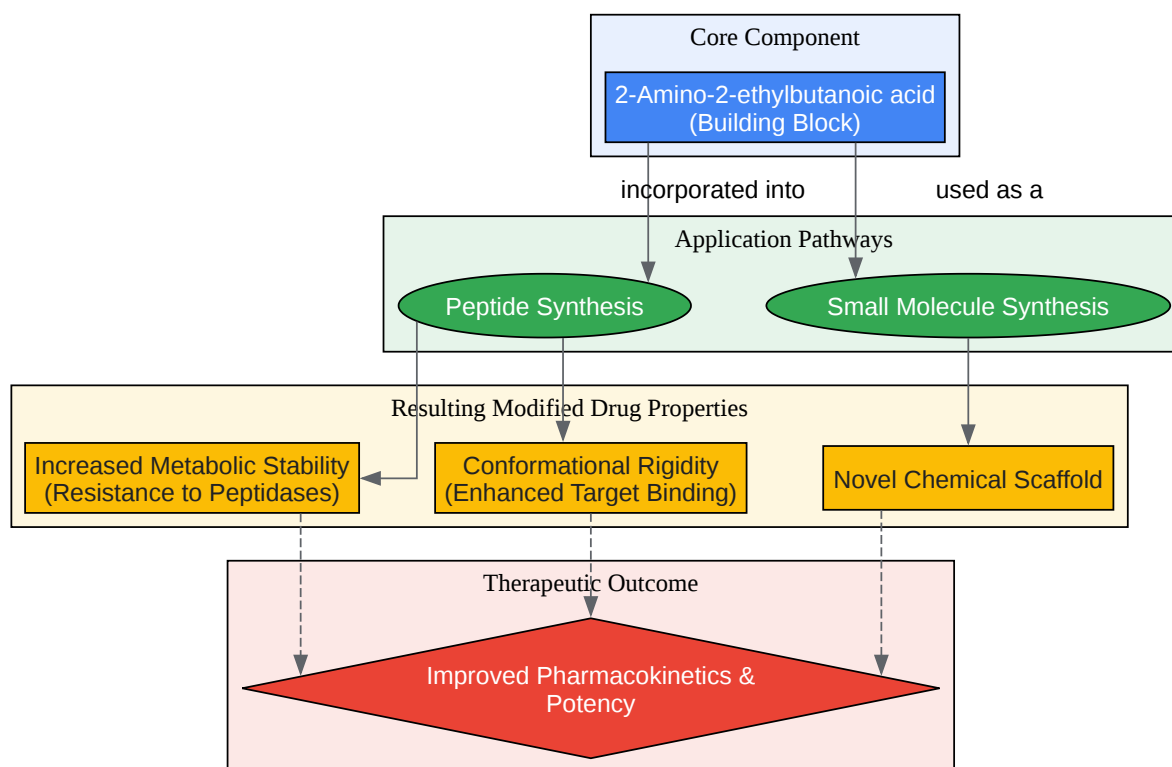
## Peptide Modification and Drug Design

Amino acids are increasingly used as moieties in prodrug design to improve properties like bioavailability, targeted delivery, and toxicity profiles.[11] The incorporation of  $\alpha,\alpha$ -disubstituted

amino acids into peptide-based drug candidates is a well-established strategy to confer resistance to enzymatic degradation by peptidases. This enhanced stability leads to a longer biological half-life and improved pharmacokinetic profiles. Furthermore, the steric bulk of the two ethyl groups restricts the conformational freedom of the peptide backbone, which can be exploited to lock the molecule into a specific, biologically active conformation, thereby increasing potency and selectivity for its target.

## Building Block for Novel Therapeutics

Beyond peptides, **2-Amino-2-ethylbutanoic acid** serves as a chiral building block for the synthesis of more complex small molecule therapeutics. Its defined stereochemistry and functional groups (amino and carboxyl) provide versatile handles for further chemical modification, enabling the construction of novel molecular architectures. The use of amino acids in sustained-release injectable formulations is also a growing area, where they can help form a biocompatible matrix to control the rate of drug release.<sup>[12]</sup>



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Caption: Role of **2-Amino-2-ethylbutanoic acid** in drug development.

## Analytical Methodologies

Accurate analysis is crucial for quality control during synthesis and for quantification in biological matrices. Several established methods for amino acid analysis are applicable.

## High-Performance Liquid Chromatography (HPLC)

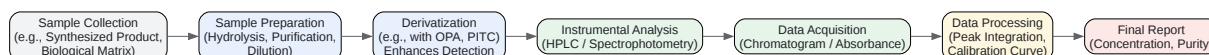
HPLC is a primary technique for the separation, identification, and quantification of amino acids.[13] For **2-Amino-2-ethylbutanoic acid**, a reversed-phase HPLC (RP-HPLC) method would be suitable. The protocol involves pre-column derivatization to attach a chromophore or fluorophore to the amino group, enhancing detection by UV-Vis or fluorescence detectors. This is necessary because the native molecule lacks a strong chromophore.

#### Generalized HPLC Protocol:

- **Sample Preparation:** Accurately weigh the sample and dissolve it in a suitable solvent (e.g., dilute HCl or a buffer). Perform hydrolysis if the amino acid is part of a peptide.
- **Derivatization:** React the sample with a derivatizing agent (e.g., o-phthalaldehyde (OPA), phenylisothiocyanate (PITC), or ninhydrin) following a validated protocol.
- **Chromatographic Separation:** Inject the derivatized sample onto an appropriate HPLC column (e.g., C18). Elute with a gradient of aqueous buffer and an organic solvent like acetonitrile or methanol.
- **Detection:** Monitor the column effluent at the specific wavelength for the chosen derivative.
- **Quantification:** Compare the peak area of the analyte to that of a calibration curve prepared with certified reference standards.

## Spectrophotometry

For simpler, high-throughput quantification, spectrophotometric methods can be used.[13] The ninhydrin reaction, for instance, produces a deep purple color (Ruhemann's purple) when heated with most primary amino acids, with an absorbance maximum around 570 nm.[13] While less specific than HPLC, it can be a rapid and cost-effective method for determining total amino acid concentration.



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Caption: Generalized workflow for amino acid analysis.

## Conclusion

**2-Amino-2-ethylbutanoic acid** stands as a significant molecule in the field of medicinal chemistry and drug development. Its core identity is defined by the molecular formula  $C_6H_{13}NO_2$  and a molecular weight of approximately 131.17 g/mol .<sup>[1][2][3][5]</sup> The unique  $\alpha,\alpha$ -disubstituted structure provides steric hindrance that is highly advantageous for designing metabolically stable peptides and other therapeutic agents. A firm grasp of its chemical properties, synthetic routes, and analytical methods is essential for any researcher aiming to leverage this potent building block to create next-generation pharmaceuticals.

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